molecular formula C11H18ClN B1422451 2-Methyl-4-phenylbutan-2-amine hydrochloride CAS No. 51677-23-7

2-Methyl-4-phenylbutan-2-amine hydrochloride

Cat. No.: B1422451
CAS No.: 51677-23-7
M. Wt: 199.72 g/mol
InChI Key: BDRSDZSQOWXYGG-UHFFFAOYSA-N
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Description

Introduction to Aliphatic Amine Derivatives in Modern Chemistry

Aliphatic amines represent a cornerstone of organic chemistry due to their structural versatility and functional significance in pharmaceuticals, agrochemicals, and materials science. These compounds, characterized by nitrogen atoms bonded to alkyl or cycloalkyl groups, exhibit unique electronic and steric properties that enable diverse reactivity patterns. For instance, chiral aliphatic amines are critical intermediates in synthesizing bioactive molecules, with over 50% of top-selling drugs containing such motifs. Their applications span catalysis, polymer science, and drug discovery, driven by their ability to participate in hydrogen bonding, acid-base interactions, and coordination chemistry.

The synthesis of structurally complex aliphatic amines, particularly branched-chain variants, has evolved significantly through advances in transition-metal catalysis and photoredox methods. Innovations such as hydroamination, C–H functionalization, and enantioselective alkylation have expanded access to previously challenging architectures, including tertiary and quaternary amine centers. These developments underscore the centrality of aliphatic amines in addressing synthetic challenges and enabling molecular diversity.

Historical Development of Branched-Chain Phenylalkylamine Compounds

Branched-chain phenylalkylamines, such as 2-methyl-4-phenylbutan-2-amine, emerged as a distinct class of compounds in the mid-20th century, driven by their structural resemblance to biologically active amines like dopamine and epinephrine. Early synthetic routes relied on Grignard reactions and reductive amination, but these methods often suffered from limited stereocontrol and functional group tolerance. The discovery of transition-metal-catalyzed hydroaminoalkylation in the 1970s marked a turning point, enabling efficient C–C bond formation adjacent to amine centers.

Properties

IUPAC Name

2-methyl-4-phenylbutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-11(2,12)9-8-10-6-4-3-5-7-10;/h3-7H,8-9,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRSDZSQOWXYGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Methyl-4-phenylbutan-2-ol Intermediate

The synthesis of 2-Methyl-4-phenylbutan-2-amine hydrochloride typically begins with the preparation of the corresponding alcohol, 2-Methyl-4-phenylbutan-2-ol, which serves as a crucial intermediate.

  • Grignard Reaction Route :
    • A benzylmagnesium halide (commonly benzylmagnesium bromide) is prepared by reacting magnesium metal with a benzyl halide in anhydrous ether or tetrahydrofuran (THF).
    • The benzylmagnesium halide is then reacted with isobutylene oxide under controlled temperatures (often cooled to maintain reaction stability).
    • The addition of isobutylene oxide is typically done slowly over 0.5 to 1.5 hours to control the exothermic reaction.
    • The reaction mixture is hydrolyzed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) to yield 2-Methyl-4-phenylbutan-2-ol.
    • The product is extracted, dried, and purified by distillation or crystallization.
    • Use of copper(I) compounds as catalysts can improve the reaction efficiency.

Reaction conditions and notes:

Parameter Details
Temperature Cooling to maintain low temperature (e.g., 0–25 °C)
Addition time (isobutylene oxide) 0.5 to 1.5 hours
Hydrolysis medium Aqueous HCl or NaOH solutions
Extraction solvents Organic solvents for phase separation
Purification methods Distillation, melt crystallization

This method is well-documented in patents US8993812B2 and US20140073819A1, highlighting the scalability and reproducibility of the process.

Conversion of 2-Methyl-4-phenylbutan-2-ol to 2-Methyl-4-phenylbutan-2-amine

The key step to obtain the amine involves the amination of the alcohol or its derivatives.

  • Direct Amination Using Ammonia and Catalysts :
    • 2-Methyl-4-phenylbutan-2-ol or related alcohols can be converted to the corresponding amine by catalytic amination using ammonia under high pressure and temperature conditions.
    • Ruthenium-based pincer complexes have been reported as effective catalysts for this transformation, operating under inert atmosphere (argon) at elevated temperatures (up to 170 °C) and pressures (around 15-20 bar).
    • The reaction time can extend to 48 hours to achieve satisfactory yields.
    • After reaction completion, the mixture is depressurized, filtered, and the amine is purified by bulb tube distillation under reduced pressure.
    • Yields reported are approximately 63% for similar amines like 4-phenyl-2-butylamine.

Typical reaction parameters:

Parameter Details
Catalyst Carbonylchlorohydrido[4,5-(di-i-propylphosphinomethylacridino)ruthenium(II)]
Solvent 2-Methyl-2-butanol
Temperature 170 °C
Pressure 15-20 bar (argon)
Reaction time 48 hours
Atmosphere Inert (argon)

Formation of this compound Salt

  • The free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid under controlled pH and temperature conditions.
  • The hydrochloride salt precipitates upon acidification and cooling, facilitating isolation by filtration.
  • Recrystallization from solvents such as ethyl acetate or isopropyl alcohol enhances purity.
  • Drying at elevated temperatures (85–90 °C) ensures removal of residual solvents and moisture.

Alternative Synthetic Routes and Related Processes

  • Some processes for related compounds (e.g., Labetalol hydrochloride) involve reductive amination or amide formation steps starting from 4-phenylbutan-2-amine derivatives, followed by workup and purification steps that may be adapted for this compound synthesis.
  • Sodium borohydride reductions and use of various solvents (methanol, ethanol, toluene) are common in these multi-step syntheses.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Conditions Yield/Notes
1. Preparation of Alcohol Grignard reaction with isobutylene oxide Benzylmagnesium bromide + isobutylene oxide; hydrolysis with HCl or NaOH; low temperature High purity intermediate; scalable
2. Amination to Amine Catalytic amination with ammonia Ru-pincer catalyst; 170 °C; 15-20 bar Ar; 48 h ~63% yield; requires high pressure and temp
3. Hydrochloride Salt Formation Acidification with HCl Controlled pH < 2; cooling; recrystallization in ethyl acetate or isopropanol High purity salt; standard isolation
4. Alternative reductive steps Reductive amination/reduction Sodium borohydride; methanol; moderate temp Used in related compound syntheses

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-phenylbutan-2-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol.

  • Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used reducing agents.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Ketones, carboxylic acids, and their derivatives.

  • Reduction Products: Primary amines, secondary amines, and alcohols.

  • Substitution Products: Various amine derivatives and alkylated compounds.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry
The compound is primarily utilized as an intermediate in the synthesis of various organic compounds. Its chiral nature makes it a valuable building block in asymmetric synthesis, allowing chemists to create enantiomerically pure substances essential for pharmaceuticals and agrochemicals .

Reagent in Industrial Processes
In industrial settings, this compound serves as a reagent for producing fine chemicals. Its unique properties facilitate reactions that require specific stereochemical configurations .

Biological Research

Potential Therapeutic Applications
Research has indicated that this compound may have therapeutic potential. It is being investigated for its interactions with biological molecules and its possible role as a precursor in the synthesis of pharmaceutical drugs .

Mechanism of Action
The compound's mechanism of action often involves modulation of enzyme activity or receptor interactions, which can influence various biochemical pathways. This characteristic is crucial for developing new therapeutic agents targeting specific diseases.

Medicinal Chemistry

Drug Development
The compound's structural attributes make it a candidate for drug development. Its ability to act as a precursor allows for the creation of more complex pharmaceutical agents, particularly those targeting neurological disorders due to its potential psychoactive properties .

Fragrance and Flavor Industry

Fragrance Component
Another notable application of this compound is in the fragrance industry. It can be transformed into 2-methyl-4-phenylbutan-2-ol, which is used as a fragrance or flavoring agent in cosmetic products and household cleaners . The floral aroma associated with this compound enhances the sensory appeal of various products.

Mechanism of Action

2-Methyl-4-phenylbutan-2-amine hydrochloride is similar to other compounds such as 2-methyl-3-phenylbutan-2-amine hydrochloride and 1,1-difluoro-N-methyl-4-phenylbutan-2-amine hydrochloride. its unique structural features, such as the presence of the phenyl group and the methyl group at the second carbon atom, distinguish it from these compounds. These structural differences can lead to variations in reactivity, stability, and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Properties of this compound and Related Compounds
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Physical State Key Applications
2-Methyl-4-phenylbutan-2-amine HCl 51677-23-7 C₁₁H₁₈ClN 199.72 Unspecified Pharmaceutical intermediate
(2S)-4-phenylbutan-2-amine HCl 81580-34-9 C₁₀H₁₆ClN 185.69 Unspecified Research chemical
Memantine HCl 41100-52-1 C₁₂H₂₁N·HCl 215.76 Crystalline solid Alzheimer’s therapy
Chlorphenoxamine HCl 562-09-4 C₁₈H₂₂ClNO 319.83 Crystalline powder Antihistamine, antiparkinson
4-Methoxy-4-methylpentan-1-amine HCl Unspecified C₇H₁₈ClNO 179.67 Synthesized liquid Synthetic intermediate

Structural and Functional Differences

Backbone and Substituents: The target compound features a branched butane backbone with a methyl group at position 2 and a phenyl group at position 3. In contrast, memantine HCl has a tricyclic adamantane backbone, enhancing its blood-brain barrier penetration . Chlorphenoxamine HCl includes a diphenylmethoxyethylamine structure, granting antihistaminergic activity .

Physicochemical Behavior: The free base of 2-methyl-4-phenylbutan-2-amine is oil-like , unlike memantine HCl and chlorphenoxamine HCl, which form stable crystalline solids suited for oral formulations . Stereoisomerism impacts properties: The (2S)-4-phenylbutan-2-amine HCl isomer (CAS 81580-34-9) has a lower molecular weight (185.69 vs. 199.72) due to a shorter carbon chain .

Applications: Memantine HCl and chlorphenoxamine HCl are approved drugs, whereas 2-methyl-4-phenylbutan-2-amine HCl is primarily a research intermediate .

Research Findings and Data Gaps

  • Toxicity and Safety: Limited data exist for 2-methyl-4-phenylbutan-2-amine HCl. In contrast, memantine HCl and chlorphenoxamine HCl have well-documented safety profiles .
  • Solubility and Stability : The hydrochloride salt’s solubility in aqueous media is unreported, unlike dosulepin HCl (), which has established stability under HPLC conditions .

Biological Activity

2-Methyl-4-phenylbutan-2-amine hydrochloride, also known as 2-Methyl-4-phenylbutanamine or more commonly as a variant of the compound often associated with stimulant effects, has garnered interest in both pharmacological and toxicological research. This article aims to synthesize current knowledge regarding its biological activity, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C11_{11}H17_{17}N·HCl
  • CAS Number : 51677-23-7

The biological activity of this compound is primarily attributed to its interaction with monoamine transporters. The compound is known to inhibit the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is similar to that of other sympathomimetic agents and contributes to its stimulant effects .

Biological Activities

Research indicates a variety of biological activities associated with this compound:

  • Stimulant Effects : It enhances physical performance and alertness by increasing catecholamine levels.
  • Potential Anti-inflammatory Properties : Some studies suggest that it may exhibit anti-inflammatory effects, although further research is needed to elucidate this aspect fully.
  • Analgesic Properties : There are indications that it may have pain-relieving effects through modulation of pain pathways in the central nervous system .

Toxicology and Safety Profile

The safety profile of this compound remains a topic of investigation. Toxicological assessments indicate potential risks associated with its use, particularly concerning cardiovascular health due to its stimulant properties. Adverse effects can include increased heart rate, hypertension, and anxiety .

Case Studies and Research Findings

Several studies have explored the effects of this compound:

Table 1: Summary of Key Research Findings

Study ReferenceFocus AreaFindings
Toxicological ReviewIdentified potential dermatological reactions; recommended caution in use.
Pharmacological ActivityDemonstrated increased dopamine release in animal models; linked to stimulant effects.
Cardiovascular ImpactReported elevated blood pressure and heart rate in subjects post-administration.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption following oral administration, with peak plasma concentrations occurring within a short time frame. The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, which affects its bioavailability and duration of action .

Table 2: Pharmacokinetic Parameters

ParameterValue
AbsorptionRapid
Peak Plasma Time~1 hour
Half-Life3–5 hours
MetabolismHepatic (CYP450)

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 2-Methyl-4-phenylbutan-2-amine hydrochloride, and how should they be validated?

  • Methodological Answer : Characterization should involve a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight verification. X-ray crystallography can resolve stereochemical ambiguities if crystalline samples are obtainable . Validation requires cross-referencing data with synthetic intermediates and published spectra of structurally analogous compounds (e.g., phenylalkylamine derivatives) .

Q. How should researchers handle and store this compound to ensure stability and prevent degradation?

  • Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Stability studies suggest avoiding aqueous solutions unless buffered at pH 4–6, as hydrochloride salts may hydrolyze under alkaline conditions. Monitor for discoloration or precipitate formation as indicators of degradation .

Q. What synthetic routes are feasible for producing this compound, and what are critical reaction parameters?

  • Methodological Answer : A common approach involves reductive amination of 2-methyl-4-phenylbutan-2-one using ammonium acetate and sodium cyanoborohydride in methanol, followed by HCl salt formation. Key parameters include maintaining anhydrous conditions (water content <0.1%) and controlling reaction temperature (25–30°C) to minimize byproducts like over-alkylated amines .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in pharmacological data, such as conflicting receptor binding affinities?

  • Methodological Answer : Use orthogonal assay systems (e.g., radioligand binding vs. functional cAMP assays) to validate target engagement. For example, discrepancies in serotonin receptor (5-HT) binding may arise from assay-specific buffer conditions (e.g., Mg²⁺ concentration). Employ concentration-response curves with Hill coefficients to assess cooperativity and rule out nonspecific binding .

Q. What strategies optimize the compound’s selectivity for monoamine transporters (e.g., dopamine vs. norepinephrine) in structure-activity relationship (SAR) studies?

  • Methodological Answer : Introduce steric hindrance at the amine group via N-alkylation (e.g., methyl or cyclopropyl substituents) to modulate transporter interaction. Computational docking using homology models of transporter binding pockets (e.g., DAT vs. NET) can guide substitutions on the phenyl ring. Validate predictions with in vitro uptake inhibition assays .

Q. How should researchers address discrepancies in toxicity profiles observed across in vitro and in vivo models?

  • Methodological Answer : Cross-validate cytotoxicity data (e.g., IC₅₀ in HEK293 cells) with acute toxicity studies in rodents (e.g., LD₅₀). Consider species-specific metabolic differences by analyzing hepatic microsomal stability. If delayed toxicity is noted (e.g., neurobehavioral effects), extend observation periods to 48–72 hours post-administration .

Q. What experimental controls are critical when assessing the compound’s potential for biased agonism at G-protein-coupled receptors (GPCRs)?

  • Methodological Answer : Include reference agonists/antagonists (e.g., serotonin for 5-HT receptors) to calibrate assay systems. Measure both G-protein signaling (e.g., GTPγS binding) and β-arrestin recruitment to quantify bias factors. Normalize data to cell-surface receptor expression levels via flow cytometry .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-phenylbutan-2-amine hydrochloride
Reactant of Route 2
2-Methyl-4-phenylbutan-2-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.